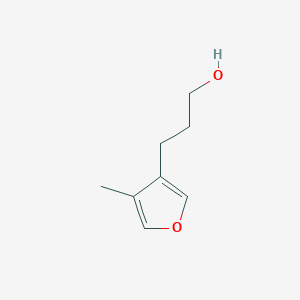
3-(4-Methylfuran-3-yl)propan-1-ol
Übersicht
Beschreibung
3-(4-Methylfuran-3-yl)propan-1-ol is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of furan, which is a heterocyclic organic compound containing a five-membered ring with four carbon atoms and one oxygen atom. The methyl group on the furan ring of 3-(4-Methylfuran-3-yl)propan-1-ol enhances its stability and makes it a suitable candidate for various applications.
Wissenschaftliche Forschungsanwendungen
Agriculture: Pest Repellent
3-(4-Methylfuran-3-yl)propan-1-ol: has been identified as a potent repellent against the white-spotted stinkbug (Eysarcoris ventralis ), a common pest in agriculture . This compound is produced by an endophyte isolated from green foxtail and has shown effectiveness in protecting crops by deterring pests without the use of harmful chemicals.
Pharmaceutical Testing: Reference Standard
In the pharmaceutical industry, 3-(4-Methylfuran-3-yl)propan-1-ol is utilized as a high-quality reference standard for testing and research purposes . Its purity and stability make it an excellent candidate for ensuring the accuracy and reliability of pharmaceutical analyses.
Environmental Science: Eco-Friendly Repellent
The environmental applications of 3-(4-Methylfuran-3-yl)propan-1-ol include its use as an eco-friendly repellent. Its natural origin and biodegradability offer a sustainable alternative to synthetic pesticides, reducing the ecological footprint of pest control measures .
Food Technology: Safety and Preservation
While direct applications in food technology are not extensively documented, the role of 3-(4-Methylfuran-3-yl)propan-1-ol in agriculture as a pest repellent indirectly contributes to food safety and preservation. By controlling pests, it helps maintain the quality and longevity of food crops, ensuring a safer food supply chain .
Materials Science: Synthesis Intermediate
3-(4-Methylfuran-3-yl)propan-1-ol: serves as a synthetic intermediate in materials science. It is involved in the synthesis of various compounds and materials, showcasing its versatility and importance in the development of new materials and chemical processes .
Industrial Applications: Product Development
Industrially, 3-(4-Methylfuran-3-yl)propan-1-ol can be used in the development of products that require specific chemical properties, such as solubility and reactivity. Its role as an intermediate or a component in formulations underlines its value in industrial chemistry .
Eigenschaften
IUPAC Name |
3-(4-methylfuran-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7-5-10-6-8(7)3-2-4-9/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZRMRZQGPOROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(4-Methylfuran-3-yl)propan-1-ol and how was it discovered?
A1: 3-(4-Methylfuran-3-yl)propan-1-ol is a natural compound isolated from an endophytic fungus residing in green foxtail (Setaria viridis (L.) Beauv.). Researchers discovered its potential as a repellent against the white-spotted stinkbug (Eysarcoris ventralis (Westwood)), a significant rice pest in Asia []. This finding is important because it offers a potential bio-based solution for pest control, which could be more environmentally friendly compared to synthetic pesticides. The researchers observed that the culture filtrate extract of this fungus exhibited repellent properties against the stinkbug. Through bioassay-guided fractionation, they isolated and purified the active compound, identifying it as 3-(4-Methylfuran-3-yl)propan-1-ol, using spectroscopic data analysis [].
Q2: Were any modifications to the 3-(4-Methylfuran-3-yl)propan-1-ol structure explored, and if so, what were the outcomes?
A2: Yes, the researchers synthesized four acyl derivatives of 3-(4-Methylfuran-3-yl)propan-1-ol to investigate the impact of structural modifications on its repellent activity []. Interestingly, the acetyl derivative exhibited the most potent repellent effect among the tested derivatives []. This finding suggests that modifications to the parent structure can influence its activity, paving the way for further studies exploring structure-activity relationships to optimize its efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-[3-[4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1253662.png)
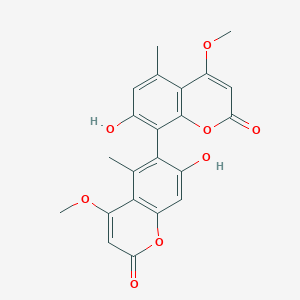
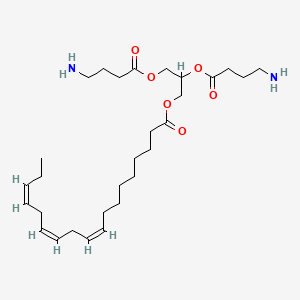
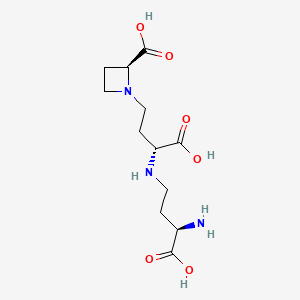

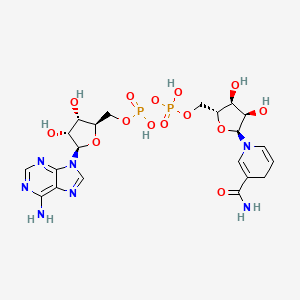
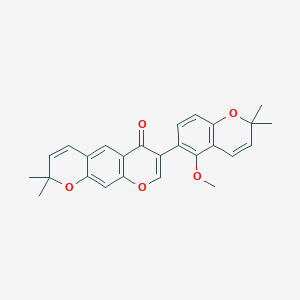
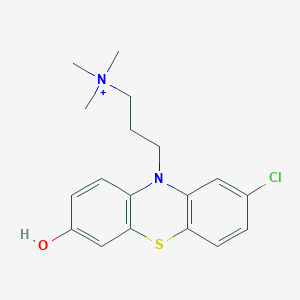

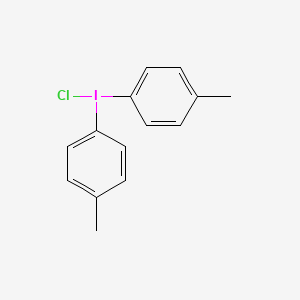
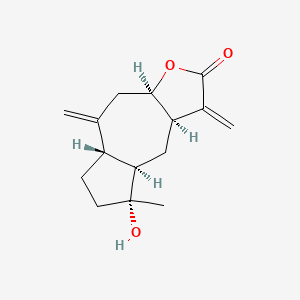
![Furo[3,2-b]pyridine](/img/structure/B1253681.png)